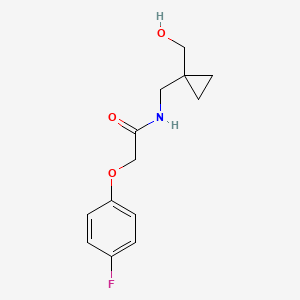

2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Description

2-(4-Fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenoxy group and a cyclopropane ring substituted with a hydroxymethyl moiety. The compound’s molecular formula is C₁₃H₁₆FNO₃, with an estimated molecular weight of 254.27 g/mol (calculated from structural analysis).

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSADOQPRIWPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)COC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-((1-(hydroxymethyl)cyclopropyl)methyl)amine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving fluorinated compounds.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the cyclopropyl moiety can enhance binding affinity through steric effects. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclopropane Moieties

(a) BI81614: 2-(4-fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide ()

- Molecular Formula: C₁₆H₁₆FNO₂S

- Molecular Weight : 305.37 g/mol

- Key Difference : The cyclopropane substituent is a thiophen-2-yl group instead of hydroxymethyl.

- The sulfur atom in thiophene may introduce metabolic stability concerns (e.g., oxidation susceptibility) compared to the hydroxymethyl group’s hydrogen-bonding capacity .

(b) N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide ()

- Molecular Formula : C₂₂H₁₈F₃N₅O

- Molecular Weight : 425.41 g/mol

- Key Difference : A trifluoromethylcyclopropyl group replaces the hydroxymethylcyclopropane.

- Implications: The trifluoromethyl group significantly enhances lipophilicity and electron-withdrawing effects, which may improve target binding affinity but reduce solubility. The pyrazole and cyanopyridine moieties introduce additional hydrogen-bonding sites, contrasting with the simpler acetamide backbone of the target compound .

Core Acetamide Backbone Modifications

(a) N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Molecular Formula : C₁₉H₂₇FN₂O₂

- Molecular Weight : 334.21 g/mol

- Key Differences :

- A branched acetamide core with a 4-fluorophenyl and N-propylacetamido group.

- Cyclohexyl substituent instead of cyclopropane.

- Synthesis : Achieved 81% yield via a multicomponent reaction, suggesting efficient methodology for structurally complex acetamides .

- Physical Properties : Melting point = 150–152°C, indicating high crystallinity compared to the target compound (melting point unlisted but likely lower due to hydroxymethyl polarity).

(b) 2-Chloro-N-(4-fluorophenyl)acetamide ()

- Molecular Formula: C₈H₇ClFNO

- Molecular Weight : 187.6 g/mol

- Key Difference: Chlorine atom replaces the phenoxy group.

- Implications: Serves as a precursor for derivatives like quinolinyloxy acetamides. Intramolecular C–H···O interactions stabilize the structure, whereas the target compound’s hydroxymethyl group may form intermolecular hydrogen bonds, influencing solubility .

(a) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()

- Key Feature : Contains a sulfanyl group and 4-methoxyphenyl substituent.

- Activity: Tested for antimicrobial properties, highlighting the role of the amide moiety as a pharmacophore. The target compound’s 4-fluorophenoxy group may similarly modulate bioactivity .

(b) (E)-Configured Indolin-3-ylidene Acetamides ()

- Examples: (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity Score: 5.411).

- Key Feature : Rigid indolin-3-ylidene backbone with variable substituents (e.g., bromobenzyl, cyanamido).

Comparative Data Table

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide (CAS Number: 1257553-58-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆FNO₃

- Molecular Weight : 253.27 g/mol

- Structure : The compound features a fluorophenyl group, a cyclopropyl ring, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that various phenoxy derivatives possess antibacterial and antifungal activities. While specific data on the exact compound may be limited, the structural similarities suggest potential efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Compound A (related phenoxy derivative) | 5.64 (S. aureus) | 16.69 (C. albicans) |

| Compound B (similar structure) | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |

| This compound | TBD | TBD |

The mechanism by which This compound exerts its biological effects may involve interaction with specific cellular targets or pathways. Compounds with similar functionalities have been shown to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes.

Case Studies

-

Antibacterial Efficacy :

A study examining related compounds demonstrated that certain derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from low to moderate levels. This suggests that the compound may also possess similar antibacterial properties. -

Antifungal Properties :

Research into phenolic compounds has revealed antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The presence of the fluorophenyl moiety is often associated with enhanced bioactivity. -

Cytotoxicity Studies :

Preliminary investigations into cytotoxicity have shown that compounds with structural similarities can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-fluorophenoxyacetic acid with (1-(hydroxymethyl)cyclopropyl)methylamine via an amidation reaction. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with HOBt/NHS to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction kinetics.

- Temperature control : Reactions are often conducted at 0–25°C to suppress cyclopropane ring-opening side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is recommended for isolating high-purity product (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify the fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and cyclopropane methylene protons (δ ~0.5–1.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNO).

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-F stretch) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water (logP ~2.5–3.0). Use co-solvents like DMSO (<5% v/v) for in vitro assays. Solubility in PBS (pH 7.4) should be validated via nephelometry .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The hydroxymethylcyclopropyl group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). Focus on the fluorophenoxy moiety’s role in π-π stacking and the cyclopropane’s steric effects .

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with activity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Assay standardization : Validate protocols using reference inhibitors/agonists. For example, confirm kinase inhibition assays with staurosporine as a positive control .

- Batch variability analysis : Compare purity (via HPLC) and stereochemical integrity (via chiral chromatography) across compound batches .

- Off-target screening : Use panels like Eurofins’ SelectScreen to rule out non-specific interactions .

Q. How does the hydroxymethylcyclopropyl group influence metabolic stability and pharmacokinetics?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The cyclopropane ring may reduce oxidative metabolism compared to linear analogs .

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Process intensification : Transition from batch to continuous-flow reactors to improve reproducibility and reduce reaction times (e.g., using Uniqsis FlowSyn) .

- Byproduct management : Optimize quenching steps (e.g., aqueous washes) to remove unreacted 4-fluorophenol, which may inhibit downstream reactions .

Q. How can advanced spectroscopic techniques elucidate dynamic molecular behavior (e.g., conformational flexibility)?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H NMR to study ring puckering in the cyclopropane moiety .

- X-ray crystallography : Resolve solid-state conformation and hydrogen-bonding patterns (if crystals are obtainable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.